![molecular formula C7H6BrN3O B13073560 (6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H6BrN3O It is a derivative of oxazolo[5,4-b]pyridine, featuring a bromine atom at the 6th position and a methanamine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine typically involves the bromination of oxazolo[5,4-b]pyridine followed by the introduction of the methanamine group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to achieve better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted amines.
Oxidation Products: Oxidation can yield oxides or hydroxylated derivatives.
Reduction Products: Reduction typically results in the formation of primary or secondary amines.
Scientific Research Applications
(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, including signal transduction and gene expression.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in sensors and electronic devices.
Mechanism of Action
The mechanism of action of (6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanamine group play crucial roles in binding to these targets, modulating their activity. For instance, in kinase inhibition, the compound may bind to the ATP-binding site, preventing phosphorylation and subsequent signal transduction.
Comparison with Similar Compounds
Similar Compounds
(6-Bromopyridin-2-yl)methanamine: Similar structure but lacks the oxazole ring.
6-Bromooxazolo[5,4-b]pyridin-2(1H)-one: Similar structure but with a carbonyl group instead of the methanamine group.
(6-Bromo-pyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of the methanamine group.
Uniqueness
(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group on the oxazolo[5,4-b]pyridine scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(6-bromo-[1,3]oxazolo[5,4-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H6BrN3O/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2 |
InChI Key |
VZCRPASBNMKRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one](/img/structure/B13073479.png)
![3-[(1-Benzothiophen-7-yl)amino]propanenitrile](/img/structure/B13073481.png)
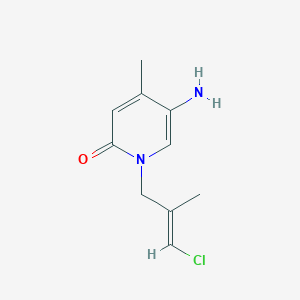
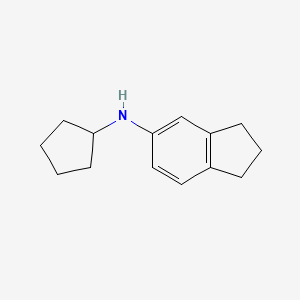
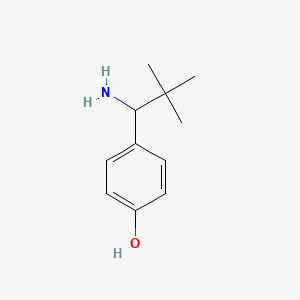
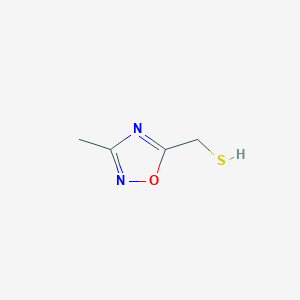
![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)

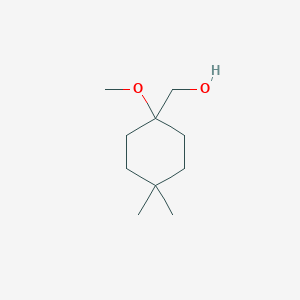

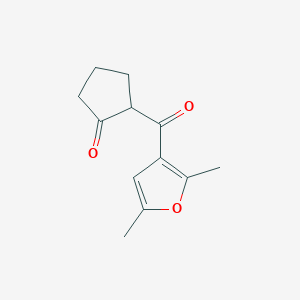
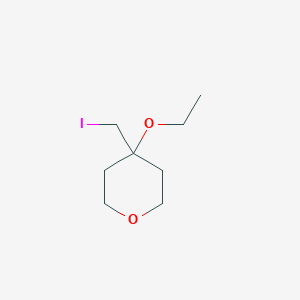

![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)
